molecular formula C6H3BrI2O B094749 4-Bromo-2,6-diiodophenol CAS No. 15459-51-5

4-Bromo-2,6-diiodophenol

Cat. No.: B094749
CAS No.: 15459-51-5
M. Wt: 424.8 g/mol
InChI Key: LFMOQCYPCSHKFH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diiodophenol is an organic compound with the molecular formula C6H3BrI2O It is a halogenated phenol, characterized by the presence of bromine and iodine atoms at the 4 and 2,6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diiodophenol typically involves the halogenation of phenol derivatives. One common method is the sequential halogenation of phenol, where bromine and iodine are introduced in a controlled manner. The reaction conditions often include the use of solvents such as acetic acid or chloroform, and catalysts like iron or copper salts to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-diiodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol or water) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed:

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the halogens.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols and other reduced derivatives.

Scientific Research Applications

4-Bromo-2,6-diiodophenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex halogenated compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diiodophenol involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms can form halogen bonds with target molecules, influencing their structure and function. The phenolic group can participate in hydrogen bonding and other interactions, modulating the activity of biological targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    4-Bromo-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of iodine.

    4-Iodo-2,6-dibromophenol: Similar structure but with reversed positions of bromine and iodine.

    2,6-Diiodophenol: Lacks the bromine atom at the 4 position.

Uniqueness: 4-Bromo-2,6-diiodophenol is unique due to the specific combination of bromine and iodine atoms, which imparts distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMOQCYPCSHKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437787
Record name 4-BROMO-2,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15459-51-5
Record name 4-BROMO-2,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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